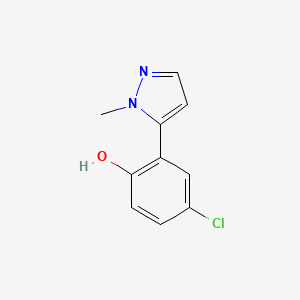

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol

Description

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol (CAS: 3970-39-6) is a halogenated phenolic compound featuring a chlorinated benzene ring substituted with a methylated pyrazole moiety at the ortho position. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 224.65 g/mol . Structurally, the methyl group on the pyrazole nitrogen enhances steric and electronic effects, influencing solubility and intermolecular interactions. This compound is utilized in oxidative and non-oxidative hair dye formulations, as noted in regulatory assessments of related dyes like HC Yellow No. 16 .

Properties

IUPAC Name |

4-chloro-2-(2-methylpyrazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYOFLWVECCKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634818 | |

| Record name | (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36141-23-8 | |

| Record name | (6E)-4-Chloro-6-(2-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-5-carbaldehyde and 2-chlorophenol as the starting materials.

Condensation Reaction: These materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroxylamine derivatives.

Substitution: The chloro group can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various nucleophiles, such as ammonia or nitrite, can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Hydroxylamine derivatives and other reduced forms.

Substitution Products: Amino derivatives, nitro derivatives, and other substituted compounds.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents . Notably, studies have indicated that this compound exhibits significant cytotoxic effects against breast cancer cell lines, particularly when combined with established chemotherapeutics like doxorubicin .

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules, including heterocyclic compounds and natural product analogs. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis.

Biological Studies

Researchers utilize this compound to explore its biological activity and interactions with various enzymes and receptors. The chloro and hydroxyl groups are crucial for binding to active sites of target molecules, facilitating biological functions such as enzyme inhibition or receptor activation .

Industrial Applications

In addition to its research applications, this compound is employed in developing agrochemicals, dyes, and other specialty chemicals . Its versatility makes it a valuable compound in industrial chemistry.

Antifungal Activity

Research indicates that this compound possesses antifungal properties. It has been effective against various pathogenic fungi, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Potential

The anticancer properties of this compound have been demonstrated through studies showing cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231). Its potential synergistic effects when combined with established chemotherapeutics have also been investigated .

Antiviral Properties

Preliminary findings suggest that this compound may exhibit antiviral activity, although further research is needed to elucidate specific mechanisms and targets involved .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several pyrazole derivatives, including this compound, against breast cancer cell lines. The results indicated significant cytotoxic effects, particularly when used in combination with doxorubicin .

Case Study 2: Antifungal Efficacy

In another study focused on antifungal activity, this compound was tested against various fungal strains. Results demonstrated effective inhibition at concentrations suggesting potential for therapeutic use in treating fungal infections .

Mechanism of Action

The mechanism by which 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with enzymes and receptors, modulating their activity. The pyrazole ring can interact with various biological targets, influencing cellular processes.

Comparison with Similar Compounds

Core Structural Variations

The following compounds share structural similarities with 4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol but differ in substituents, heterocycles, or functional groups:

Key Observations :

- Substituent Effects: The methyl group on the pyrazole in the target compound likely improves lipophilicity compared to non-methylated analogues like 4-Chloro-2-(1H-pyrazol-3-yl)phenol .

- Heterocycle Replacement: Replacing pyrazole with isoxazole (as in 4-Chloro-2-(isoxazol-5-yl)phenol) alters hydrogen-bonding capacity due to differences in ring electronegativity .

- Functional Group Addition: HC Yellow No. 16 incorporates a diazenyl (-N=N-) group, enabling conjugation and color properties critical for hair dyes .

Physicochemical Properties

- Thermal Stability: Halogenation (Cl) generally increases thermal stability, a trait shared with analogues like 2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol .

Biological Activity

4-Chloro-2-(1-methyl-1H-pyrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a chlorinated phenolic ring and a pyrazole moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClN2O, with a molecular weight of approximately 208.64 g/mol. The compound's unique features include:

| Structural Feature | Description |

|---|---|

| Chlorine Substitution | Positioned at the para position relative to the hydroxyl group |

| Pyrazole Moiety | Methyl-substituted at the ortho position, enhancing biological interactions |

| Hydroxyl Group | Capable of forming hydrogen bonds with biological macromolecules |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, while the pyrazole ring enhances stability and facilitates interactions with hydrophobic pockets within target molecules. This dual interaction can modulate enzyme activity and receptor functions, leading to various biological effects.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit potent anticancer properties. For instance, a study reported that compounds structurally related to this compound showed significant inhibition against B-Raf V600E mutations, a common driver in melanoma. The most potent derivative exhibited an IC50 value of 0.15 µM against this target .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have indicated that pyrazole derivatives can inhibit various bacterial strains, including E. coli and Staphylococcus aureus, with effectiveness comparable to standard antibiotics .

Antifungal Properties

Additionally, derivatives have been investigated for their antifungal activity against pathogens like Candida albicans and Aspergillus niger. These studies suggest potential applications in treating fungal infections .

Case Study 1: Anticancer Efficacy

A series of pyrazole derivatives were synthesized and evaluated for their anticancer efficacy against human melanoma cell lines. Among these, the compound this compound displayed significant anti-proliferative effects, reinforcing the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

Docking simulations have provided insights into the binding modes of this compound with target proteins. The presence of both the chloro and hydroxyl groups was found to be crucial for effective binding and subsequent inhibition of target enzymes involved in cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.